

"6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid" CAS number

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Compound of Interest

Compound Name: 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B187127

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An In-depth Technical Guide to **6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid** (CAS: 300717-72-0)

Executive Summary

This document provides a comprehensive technical overview of **6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid**, identified by the CAS number 300717-72-0.^[1] As a functionalized heterocyclic compound, it represents a highly valuable building block, or scaffold, in the fields of medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold," known for its versatile biological activity, particularly in the development of protein kinase inhibitors for targeted cancer therapy.^{[2][3][4]} This guide details the compound's physicochemical properties, outlines a robust synthetic pathway, explores its critical applications in therapeutic development, and provides exemplary experimental protocols. The dual functionality of a reactive bromine atom and a modifiable carboxylic acid group makes this molecule an ideal starting point for constructing diverse chemical libraries aimed at structure-activity relationship (SAR) optimization.^[3]

Physicochemical and Structural Properties

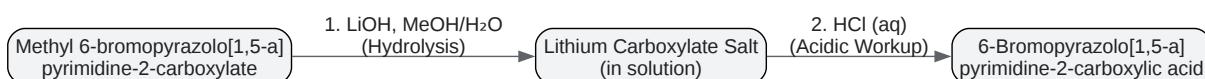
6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a structurally rigid, planar molecule. Its key identifiers and computed properties are summarized below, providing a foundational dataset for researchers.^{[1][5]}

Property	Value	Source
CAS Number	300717-72-0	PubChem[1]
Molecular Formula	C ₇ H ₄ BrN ₃ O ₂	PubChem[1]
Molecular Weight	242.03 g/mol	PubChem[1]
IUPAC Name	6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid	PubChem[1]
Monoisotopic Mass	240.94869 Da	PubChem[1]
SMILES	C1=C2N=CC(=CN2N=C1C(=O)O)Br	PubChem[1][5]
InChIKey	WDICXYMIEJAABR-UHFFFAOYSA-N	PubChem[1]

Synthesis and Mechanistic Considerations

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is a well-established area of heterocyclic chemistry. The most prevalent strategies involve the condensation and cyclization of 5-aminopyrazoles with various β -dicarbonyl compounds or their equivalents.[2][6] For the specific synthesis of **6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid**, a common and efficient laboratory-scale approach involves the hydrolysis of its corresponding ester precursor, such as Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 1005209-40-4).[7]

The choice of a base-catalyzed hydrolysis, typically using lithium hydroxide (LiOH), is deliberate. LiOH is effective for saponifying esters without requiring harsh temperatures that could degrade the heterocyclic core. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt. A subsequent acidic workup protonates the salt to afford the final carboxylic acid product.



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Caption: Proposed synthetic workflow via ester hydrolysis.

Core Applications in Medicinal Chemistry

The true value of **6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid** lies in its application as a versatile scaffold for drug discovery, particularly in oncology. The pyrazolo[1,5-a]pyrimidine core is a key pharmacophore in numerous protein kinase inhibitors.^{[2][3]}

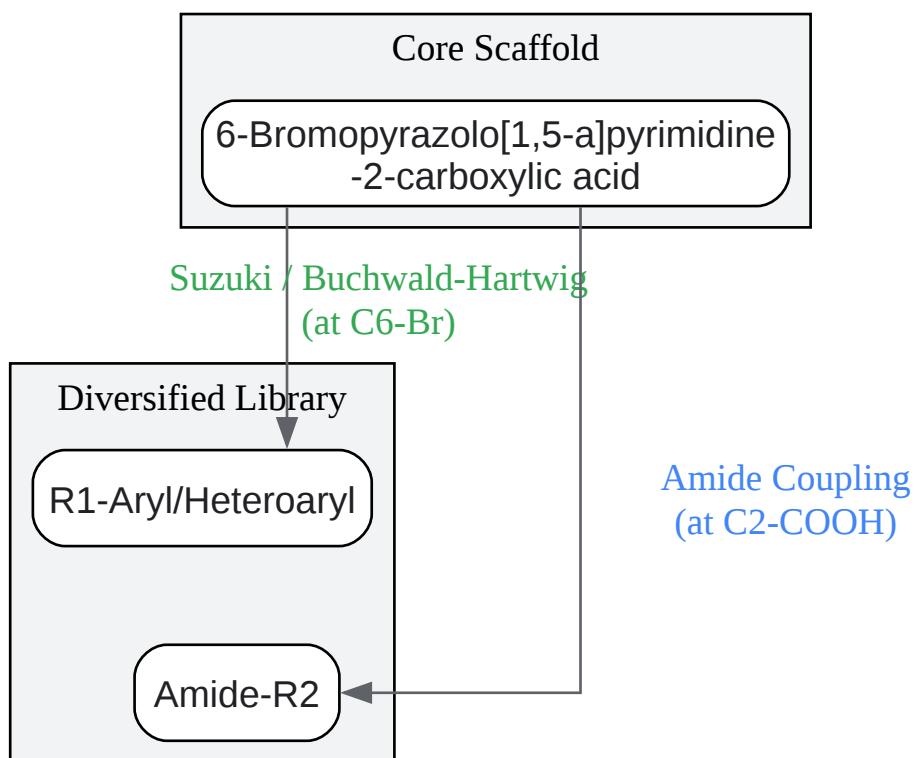
Scaffold for Kinase Inhibitors

Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.^[3] The planar, nitrogen-rich structure of the pyrazolo[1,5-a]pyrimidine core allows it to function as an ATP-competitive inhibitor, binding to the ATP pocket of kinases and blocking downstream signaling.^[3] Derivatives of this scaffold have shown potent inhibitory activity against a range of therapeutically relevant kinases, including PI3K δ , JAK2, EGFR, and B-Raf.^{[3][8]}

A Platform for Structure-Activity Relationship (SAR) Studies

This molecule is bifunctional, providing two distinct points for chemical modification. This feature is invaluable for generating focused compound libraries to explore SAR and optimize for potency, selectivity, and pharmacokinetic properties.

- The C6-Bromine Atom: This position serves as a versatile chemical handle for introducing diversity. It is highly amenable to modern cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions.^[3] This allows for the efficient installation of a wide array of aryl, heteroaryl, and alkyl groups, enabling fine-tuning of interactions with the target protein.
- The C2-Carboxylic Acid: This group can be readily converted into amides, esters, or other functional groups.^[3] Amide coupling is a cornerstone of medicinal chemistry, allowing for the exploration of hydrogen bonding interactions and the modulation of physicochemical properties like solubility and cell permeability.



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Caption: Diversification strategy for SAR library synthesis.

Exemplary Experimental Protocol: Synthesis

This protocol describes the hydrolysis of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate to yield the title compound. It is adapted from similar transformations on this scaffold.^[8]

Objective: To synthesize **6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid**.

Materials:

- Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq)
- Lithium hydroxide monohydrate (LiOH·H₂O) (2.5 eq)
- Methanol (MeOH)

- Water (H₂O)
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Reaction Setup: Suspend Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 5:1 v/v).
- Reagent Addition: To this suspension, add a solution of lithium hydroxide monohydrate (2.5 eq) dissolved in water.
- Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
- Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
- Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl. A precipitate should form.
- Extraction: Extract the aqueous mixture with ethyl acetate (3x).
- Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be further purified by recrystallization or flash column chromatography to yield the pure product.

Safety and Handling

According to its classification, **6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid** should be handled with appropriate precautions in a laboratory setting. The compound is associated with the following hazard statements[1]:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a cornerstone building block for modern drug discovery. Its robust synthesis, combined with the strategic placement of two versatile functional groups, provides an exceptional platform for developing targeted therapeutics. Its demonstrated success as a core scaffold for potent kinase inhibitors underscores its importance and ensures its continued relevance in the design of next-generation pharmaceuticals.

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